![molecular formula C15H20BrNO5 B5070031 N-[4-(4-bromophenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B5070031.png)
N-[4-(4-bromophenoxy)butyl]-2-propen-1-amine oxalate
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Description
The compound “4-(4-Bromophenoxy)butyl thiocyanate” is a unique chemical provided by Sigma-Aldrich . It has a linear formula of C11H12BrNOS . Another related compound is “(4-Bromophenoxy)(tert-butyl)dimethylsilane” with a molecular formula of C12H19BrOSi .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenoxy)butyl thiocyanate” is represented by the SMILES string BrC1=CC=C(OCCCCSC#N)C=C1 . For “(4-Bromophenoxy)(tert-butyl)dimethylsilane”, the SMILES string is CC©©Si©OC1=CC=C(Br)C=C1 .Physical And Chemical Properties Analysis
The compound “4-(4-Bromophenoxy)butyl thiocyanate” has a flash point that is not applicable . The compound “(4-Bromophenoxy)(tert-butyl)dimethylsilane” has a boiling point of 137 °C at 25 mm Hg, a density of 1.174 g/mL at 25 °C, and a refractive index (n20/D) of 1.511 .Safety and Hazards
The compound “4-(4-Bromophenoxy)butyl thiocyanate” has hazard statements H317 - H410, indicating that it may cause an allergic skin reaction and is very toxic to aquatic life with long lasting effects . Precautionary statements include P261 - P272 - P273 - P280 - P302 + P352 - P333 + P313, suggesting measures to prevent exposure and handle potential exposure .
properties
IUPAC Name |
4-(4-bromophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.C2H2O4/c1-2-9-15-10-3-4-11-16-13-7-5-12(14)6-8-13;3-1(4)2(5)6/h2,5-8,15H,1,3-4,9-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBRVGKTFUTULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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